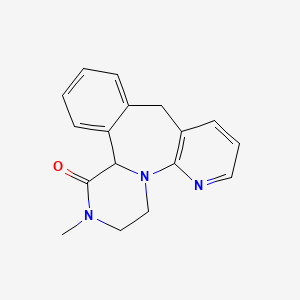
Acide 3-méthylhippurique-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl Hippuric Acid-d7: is a deuterium-labeled analog of 3-Methyl Hippuric Acid. It is a substituted labeled hippurate analog used as a substrate and inhibitor of peptidylglycine α-hydroxylating monooxygenase. This compound is often utilized in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies .
Applications De Recherche Scientifique
Chemistry: 3-Methyl Hippuric Acid-d7 is used as a reference standard in analytical chemistry. Its stable isotope labeling makes it ideal for mass spectrometry and nuclear magnetic resonance studies.
Biology: In biological research, the compound is employed as a biomarker for the study of metabolic pathways and enzyme activities. It helps in tracing the metabolic fate of 3-Methyl Hippuric Acid in biological systems.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. It aids in the development of new pharmaceuticals by providing insights into drug metabolism.
Industry: In the industrial sector, 3-Methyl Hippuric Acid-d7 is used in quality control and assurance processes. It ensures the accuracy and reliability of analytical measurements in various industrial applications .
Mécanisme D'action
Target of Action
The primary target of 3-Methyl Hippuric Acid-d7 is peptidylglycine α-hydroxylating monooxygenase (PHM) . PHM is an enzyme that plays a crucial role in the biosynthesis of amidated peptides, which are involved in various physiological processes.
Mode of Action
3-Methyl Hippuric Acid-d7 acts as a substrate and inhibitor of PHM . As a substrate, it is processed by the enzyme, while as an inhibitor, it prevents the enzyme from catalyzing its typical reactions. This dual role can lead to changes in the activity of PHM and the levels of its products.
Biochemical Pathways
Given its interaction with phm, it is likely to influence thebiosynthesis of amidated peptides . These peptides have diverse roles in the body, including hormone and neurotransmitter functions, so changes in their production could have wide-ranging effects.
Pharmacokinetics
It is known that the incorporation of deuterium (the ‘d7’ in its name) into drug molecules can affect theirpharmacokinetic and metabolic profiles . Deuterium is a stable isotope of hydrogen, and its greater mass can slow down metabolic processes, potentially leading to changes in absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 3-Methyl Hippuric Acid-d7’s action are likely to be complex, given its role as both a substrate and inhibitor of PHM . By influencing the activity of this enzyme, it could alter the production of amidated peptides, leading to changes in various physiological processes.
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-Methyl Hippuric Acid-d7 interacts with enzymes such as peptidylglycine α-hydroxylating monooxygenase (PHM) . It acts as both a substrate and an inhibitor for this enzyme . The nature of these interactions involves the compound binding to the enzyme, which can either facilitate or inhibit the enzyme’s activity .
Cellular Effects
It is known that the compound can influence cell function through its interactions with enzymes like PHM . These interactions could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 3-Methyl Hippuric Acid-d7 involves its interaction with enzymes such as PHM . As a substrate, it is acted upon by the enzyme, while as an inhibitor, it prevents the enzyme from carrying out its function . This can lead to changes in gene expression and other biochemical processes.
Metabolic Pathways
3-Methyl Hippuric Acid-d7 is involved in metabolic pathways related to the enzyme PHM . It can interact with this enzyme as both a substrate and an inhibitor
Transport and Distribution
It is known that the compound can interact with enzymes like PHM , which could potentially influence its localization or accumulation.
Subcellular Localization
It is known that the compound can interact with enzymes like PHM , which could potentially influence its localization to specific compartments or organelles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl Hippuric Acid-d7 typically involves the deuteration of 3-Methyl Hippuric Acid. The process includes the introduction of deuterium atoms into the molecular structure of 3-Methyl Hippuric Acid. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of 3-Methyl Hippuric Acid-d7 involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure the high purity and yield of the deuterium-labeled compound. The production methods are designed to meet the stringent requirements of scientific research and analytical applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl Hippuric Acid-d7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Comparaison Avec Des Composés Similaires
- 2-Methyl Hippuric Acid-d7
- 4-Methyl Hippuric Acid-d7
- Hippuric Acid-d5
- 3-Chloro Hippuric Acid
Comparison: 3-Methyl Hippuric Acid-d7 is unique due to its specific deuterium labeling at the 3-methyl position. This distinguishes it from other similar compounds like 2-Methyl Hippuric Acid-d7 and 4-Methyl Hippuric Acid-d7, which have deuterium labeling at different positions. The unique labeling pattern of 3-Methyl Hippuric Acid-d7 makes it particularly useful for specific analytical and pharmacokinetic studies, providing distinct advantages in terms of accuracy and reliability .
Propriétés
IUPAC Name |
2-[[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i1D3,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAKNMHEIJUKEX-AAYPNNLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NCC(=O)O)[2H])C([2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

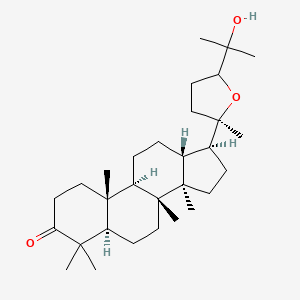



![Tris[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] borate](/img/structure/B564935.png)
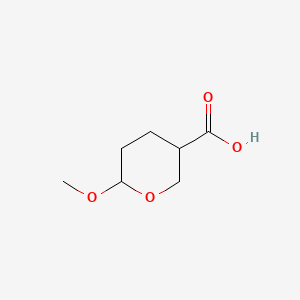
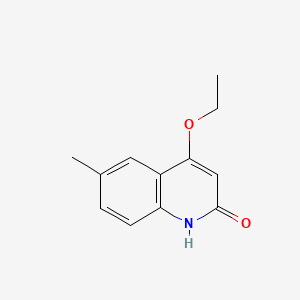
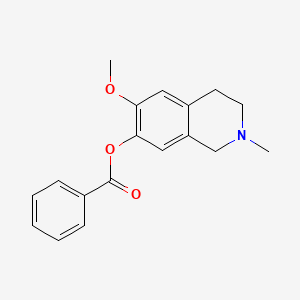
![5-METHOXY-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE](/img/no-structure.png)


